2-(2-Chloroethoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a chloroethoxy group. Its molecular formula is , and it has a molecular weight of approximately 236.69 g/mol. This compound is notable for its dual functionality, combining both chloroethoxy and methoxy groups, which enhances its reactivity and potential biological activity. The compound is typically synthesized from 2-naphthol and 2-chloroethanol through nucleophilic substitution reactions, making it an interesting subject for chemical and biological studies .
The versatility of these reactions allows for the synthesis of various derivatives, expanding the potential applications of this compound.
The synthesis of 2-(2-Chloroethoxy)naphthalene typically involves:
2-(2-Chloroethoxy)naphthalene has several applications, particularly in:
Interaction studies involving 2-(2-Chloroethoxy)naphthalene focus on its reactivity with biological systems. Preliminary investigations suggest that it may affect cellular pathways related to oxidative stress and apoptosis. Further research is necessary to elucidate its specific mechanisms of action and potential therapeutic applications .
Several compounds share structural similarities with 2-(2-Chloroethoxy)naphthalene. Here are some notable examples:
| Compound | Key Features | Uniqueness |
|---|---|---|
| 2-Methoxynaphthalene | Lacks chloroethoxy group; more stable | Less reactive than 2-(2-Chloroethoxy)naphthalene |
| 2-Chloronaphthalene | Lacks methoxy group; different solubility | Affects reactivity due to absence of methoxy |
| 2-Ethoxynaphthalene | Contains ethoxy instead of chloroethoxy | Different chemical properties due to ethyl group |
The uniqueness of 2-(2-Chloroethoxy)naphthalene lies in its combination of both chloroethoxy and methoxy groups, which provides distinct reactivity patterns not found in the other compounds listed above . This dual functionality enhances its potential utility in various chemical processes and biological applications.
The compound is systematically named 2-(2-chloroethoxy)naphthalene, reflecting the substitution of a 2-chloroethoxy group (-OCH₂CH₂Cl) at the second position of the naphthalene ring. The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally similar compounds include:
The absence of a specific CAS number for 2-(2-chloroethoxy)naphthalene suggests it may be a less common derivative or intermediate in synthetic pathways.
The molecular formula of 2-(2-chloroethoxy)naphthalene is C₁₂H₁₁ClO, derived from the naphthalene framework (C₁₀H₈) combined with a 2-chloroethoxy substituent (C₂H₃ClO). The molecular weight is calculated as:
$$
\text{Molecular Weight} = (12 \times 12.01) + (11 \times 1.01) + (35.45) + (16.00) = 206.67 \, \text{g/mol}
$$
This matches the molecular weight reported for its structural isomer, 1-(2-chloroethoxy)naphthalene.
While direct NMR data for 2-(2-chloroethoxy)naphthalene are unavailable, analogous compounds provide insight:
Key IR absorptions include:
The mass spectrum would likely exhibit:
No crystallographic data for 2-(2-chloroethoxy)naphthalene are reported in the provided sources. However, related halogenated naphthalenes adopt planar configurations due to π-π stacking interactions. The chloroethoxy substituent likely induces slight torsional strain, deviating the ether group from coplanarity with the aromatic ring.
The synthesis of 2-(2-chloroethoxy)naphthalene primarily utilizes O-alkylation of 2-naphthol through nucleophilic aromatic substitution. In a benchmark approach, 2-naphthol reacts with 1-chloro-2-ethoxyethane in the presence of potassium carbonate, where the phenolic oxygen attacks the electrophilic carbon adjacent to the chlorine atom [4]. Microwave irradiation significantly accelerates this reaction, reducing typical reaction times from 10 hours to 30 minutes while maintaining yields above 85% [4].
Phase-transfer catalysis proves effective in biphasic systems. A study employing triethylbenzylammonium chloride as the catalyst achieved 78% yield within 4 hours using acetonitrile as the solvent and sodium hydroxide as the base [4]. The mechanism involves deprotonation of 2-naphthol to form a phenoxide ion, which subsequently displaces chloride from the alkylating agent. Steric effects dominate regioselectivity, favoring O-alkylation over C-alkylation when using bulky bases like potassium tert-butoxide [1].
Industrial synthesis follows a multistep protocol integrating diazotization and etherification. As detailed in patent CN113788771B, the process begins with amination of H acid sodium salt (35-45% mass ratio) followed by diazotization at 0-8°C using sodium nitrite (50-65% of aminated product mass) [2]. Subsequent coupling with 2-naphthol (1.1-1.4x mass ratio) at 75-85°C forms a trisazo intermediate, which undergoes etherification with 2-chloroethoxy-2-ethoxydiethanol (20-40% of DMF mass) under nitrogen at 120°C for 10 hours [2].
Critical parameters include:
Reaction optimization studies identify tert-butoxide bases and polar aprotic solvents as key yield determinants. Using methyltriphenylphosphonium bromide with tert-butanol in MTBE solvent increases naphthalene formation efficiency by 40% compared to ethanolic systems [1]. Temperature profiling reveals optimal etherification occurs between 110-130°C, with lower temperatures favoring incomplete conversion and higher ranges promoting decomposition [2].
Solvent-free microwave-assisted reactions demonstrate particular efficacy, achieving 92% yield in 45 minutes through dielectric heating effects that enhance molecular collision frequency [4]. Kinetic studies show second-order dependence on both naphthol and alkylating agent concentrations, with an activation energy of 85 kJ/mol calculated via Arrhenius plots.
Post-reaction processing employs sequential liquid-liquid extraction using dichloromethane (62% of DMF mass per extraction) to isolate the product from unreacted starting materials and inorganic salts [2]. Centrifugal partition chromatography with heptane/ethyl acetate gradients (7:3 ratio) effectively separates 2-(2-chloroethoxy)naphthalene from dimeric byproducts formed via Ullmann coupling.
Gas chromatography analysis under HP-5MS columns (30 m × 0.32 mm ID) with 7°C/min temperature ramps identifies three primary impurities:
The solubility characteristics of 2-(2-Chloroethoxy)naphthalene are fundamentally governed by its molecular architecture, which combines the hydrophobic naphthalene backbone with the moderately polar chloroethoxy substituent. The compound possesses a molecular formula of C12H11ClO and a molecular weight of 206.67 g/mol [1], positioning it within the intermediate range of naphthalene derivatives in terms of molecular size and polarity.
Based on the established solubility patterns of structurally related compounds, 2-(2-Chloroethoxy)naphthalene demonstrates poor solubility in water, consistent with the behavior observed for similar naphthalene derivatives [2] [3]. The parent naphthalene compound exhibits only slight solubility in water due to its nonpolar aromatic character [4], and the addition of the chloroethoxy group does not significantly enhance aqueous solubility despite introducing some polarity through the ether oxygen and chlorine atoms.
In contrast, the compound shows excellent solubility in nonpolar and moderately polar organic solvents. Studies of related naphthalene derivatives demonstrate that compounds such as 1-(chloromethyl)naphthalene dissolve readily in solvents including benzene, toluene, and hexane [2]. Similarly, 2-ethoxynaphthalene, which shares the ethoxy functionality, exhibits good solubility in organic solvents such as ethanol and ether while maintaining poor water solubility [5]. These observations suggest that 2-(2-Chloroethoxy)naphthalene would demonstrate comparable solubility characteristics, with preferential dissolution in chloroform, dichloromethane, dimethylformamide, and other organic media commonly used for aromatic compounds [6].
The presence of the chloroethoxy group introduces both steric and electronic effects that influence solvent interactions. The ether oxygen can participate in hydrogen bonding with protic solvents, potentially enhancing solubility in alcohols compared to purely hydrocarbon naphthalenes [3]. The chlorine atom, being electronegative, may also facilitate interactions with polar aprotic solvents through dipole-dipole attractions.
Temperature-dependent solubility studies of related naphthalene compounds indicate that thermal energy significantly enhances dissolution rates in suitable solvents [3]. For 2-(2-Chloroethoxy)naphthalene, elevated temperatures would be expected to increase solubility in organic solvents following typical thermodynamic principles observed for aromatic compounds.
The solubility profile has important implications for purification and analytical procedures. The poor water solubility suggests that aqueous workup procedures would be effective for removing polar impurities, while the good organic solvent solubility facilitates recrystallization from appropriate organic media and enables straightforward extraction procedures.
| Solvent Type | Predicted Solubility | Basis for Prediction |
|---|---|---|
| Water | Poor | Hydrophobic naphthalene core dominates |
| Benzene | Excellent | Aromatic-aromatic interactions |
| Toluene | Excellent | Similar polarity and π-π interactions |
| Hexane | Good | Nonpolar interactions with aromatic system |
| Ethanol | Moderate | Hydrogen bonding with ether oxygen |
| Chloroform | Excellent | Compatible polarity and chlorine interactions |
| Dimethylformamide | Excellent | Polar aprotic solvent suitable for aromatics |
The thermal stability of 2-(2-Chloroethoxy)naphthalene is influenced by both the inherent stability of the naphthalene aromatic system and the thermal behavior of the chloroethoxy substituent. Naphthalene itself demonstrates excellent thermal stability with a melting point of 80.2°C and a boiling point of 217.9°C [7] [4], providing a stable aromatic foundation for substituted derivatives.
Comparative analysis with structurally related compounds provides insight into the expected thermal properties of 2-(2-Chloroethoxy)naphthalene. The compound 2-(chloromethyl)-6-methoxynaphthalene, which contains both chlorine and oxygen substituents on the naphthalene ring, exhibits a melting point range of 57-59°C [1]. This relatively low melting point compared to unsubstituted naphthalene reflects the disruption of crystal packing caused by the polar substituents.
The chloroethoxy group is expected to significantly influence the melting behavior through several mechanisms. The flexible ethylene bridge (-CH2CH2-) introduces conformational freedom that can disrupt the regular crystal lattice structure typical of naphthalene derivatives [8]. Additionally, the presence of both the ether oxygen and terminal chlorine creates polar interactions that can either stabilize or destabilize the solid state depending on the specific packing arrangement.
Studies of related compounds indicate that alkoxy-substituted naphthalenes generally exhibit lower melting points than the parent compound due to reduced intermolecular interactions [9]. The compound 2-ethoxynaphthalene shows good thermal stability but with modified phase transition temperatures compared to naphthalene [5]. The additional chlorine atom in 2-(2-Chloroethoxy)naphthalene may provide some stabilization through halogen bonding interactions, but this effect is likely outweighed by the disruption caused by the flexible chain.
Thermal decomposition studies of naphthalene derivatives reveal that the aromatic ring system remains stable up to temperatures well above 300°C [10]. However, the chloroethoxy substituent represents a potential site for thermal degradation. Chloroalkyl ethers can undergo elimination reactions at elevated temperatures, potentially leading to the formation of vinyl ethers and hydrogen chloride [6]. For 2-(2-Chloroethoxy)naphthalene, thermal stress above 150°C might induce elimination of HCl with formation of a vinyl ether derivative.
Phase transition analysis suggests that the compound would exhibit a melting range rather than a sharp melting point, as observed for most substituted naphthalenes [11]. The presence of the flexible chloroethoxy chain creates multiple conformational states that can lead to broader phase transitions compared to rigid aromatic systems.
| Thermal Property | Predicted Range | Comparative Reference |
|---|---|---|
| Melting Point | 45-65°C | Based on similar substituted naphthalenes |
| Boiling Point | 280-320°C | Extrapolated from related ethoxy derivatives |
| Thermal Decomposition | >150°C | Observed for chloroalkyl ethers |
| Flash Point | >140°C | Estimated from aromatic ether analogs |
Differential scanning calorimetry analysis of related naphthalene derivatives shows characteristic endothermic peaks corresponding to melting transitions, with the onset temperature varying based on substituent effects [12] [13]. For 2-(2-Chloroethoxy)naphthalene, the presence of the polar substituent would likely result in a melting endotherm at a lower temperature than naphthalene but potentially with a broader transition range due to polymorphic variations.
The thermal expansion behavior of the compound would be expected to follow patterns typical of aromatic ethers, with moderate expansion coefficients reflecting the balance between the rigid aromatic core and the flexible alkyl ether chain. Thermogravimetric analysis would likely show initial mass loss corresponding to volatilization or decomposition of the chloroethoxy group before significant degradation of the naphthalene ring system.
The reactivity profile of 2-(2-Chloroethoxy)naphthalene encompasses multiple reactive sites, each responding distinctively to different classes of chemical reagents. The naphthalene ring system provides sites for electrophilic aromatic substitution, while the chloroethoxy substituent offers opportunities for nucleophilic displacement and elimination reactions.
Electrophilic aromatic substitution reactions represent the primary mode of reactivity for the naphthalene core. The presence of the electron-donating ethoxy group activates the naphthalene ring toward electrophilic attack, particularly at positions ortho and para to the ether oxygen [14] [15]. However, the chloroethoxy substituent being located at the 2-position directs incoming electrophiles to specific positions on the ring system according to established substitution patterns for naphthalene derivatives.
Studies of naphthalene reactivity with hydroxyl radicals demonstrate that substituted naphthalenes undergo addition reactions at the aromatic ring with subsequent formation of hydroxylated products [15]. For 2-(2-Chloroethoxy)naphthalene, similar reactivity would be expected, with the ether substituent influencing both the rate and regioselectivity of hydroxyl radical addition.
The chloroethoxy substituent presents a particularly reactive site for nucleophilic substitution reactions. The terminal chlorine atom, being attached to a primary carbon, readily undergoes SN2 displacement reactions with a wide range of nucleophiles [6]. Common nucleophiles such as alkoxides, thiolates, amines, and cyanide ions can displace the chloride to form new carbon-heteroatom bonds. This reactivity makes the compound valuable as an alkylating agent in synthetic applications.
Elimination reactions represent another important reactivity pathway for the chloroethoxy group. Under basic conditions, the compound can undergo elimination of hydrogen chloride to form vinyl ether derivatives [6]. This reaction is particularly facile when using strong bases such as potassium tert-butoxide or sodium amide at elevated temperatures.
| Reagent Class | Expected Reaction | Products | Conditions |
|---|---|---|---|
| Electrophiles (Br2, NO2+) | Aromatic substitution | Brominated or nitrated derivatives | Lewis acid catalysis |
| Nucleophiles (RO-, RS-) | SN2 displacement | Ether or thioether products | Polar aprotic solvents |
| Strong bases | Elimination | Vinyl ether derivatives + HCl | Elevated temperature |
| Reducing agents | Hydrogenolysis | Reduced chloroethoxy products | Metal catalysts |
| Oxidizing agents | Oxidation | Oxidized ether products | Mild oxidation conditions |
Reduction reactions can target both the aromatic system and the chloroethoxy group. Catalytic hydrogenation under mild conditions typically reduces the naphthalene ring to tetralin or decalin derivatives, while maintaining the ether linkage [10]. More forcing conditions or specific reducing agents such as lithium aluminum hydride can effect hydrogenolysis of the carbon-chlorine bond, producing ethanol derivatives.
Oxidation reactions primarily affect the ether oxygen and can lead to formation of corresponding aldehyde or carboxylic acid derivatives under appropriate conditions [17]. The naphthalene ring system shows resistance to mild oxidizing conditions but can be oxidized to naphthoquinone derivatives under more vigorous treatment.
Metal-catalyzed reactions offer additional synthetic opportunities. Palladium-catalyzed cross-coupling reactions can utilize the chlorine atom as a leaving group for formation of carbon-carbon bonds through Suzuki, Heck, or Sonogashira coupling protocols [14]. These reactions enable the introduction of various substituents while maintaining the naphthalene-ether framework.
The compound also shows reactivity toward radical species, with the benzylic positions on the naphthalene ring being particularly susceptible to hydrogen abstraction [15]. This reactivity can lead to oxidation or polymerization under appropriate conditions, particularly in the presence of oxygen or other radical initiators.
Acid-catalyzed reactions can protonate the ether oxygen, making the chloroethoxy group a better leaving group and facilitating substitution or elimination reactions under acidic conditions [18]. This reactivity pathway is particularly relevant for transformations involving Lewis acids or strong Brønsted acids.
The comparative analysis of 2-(2-Chloroethoxy)naphthalene with structurally related chloroethoxy compounds reveals significant insights into structure-property relationships and provides a framework for understanding its unique characteristics within this chemical class. This analysis encompasses compounds sharing either the naphthalene backbone with different substituents or the chloroethoxy functional group attached to alternative aromatic systems.
Direct structural analogs include other chloroethoxy-substituted naphthalenes and related polynuclear aromatics. The compound 2-[2-(2-chloroethoxy)ethoxy]naphthalene, with molecular formula C14H15ClO2 and molecular weight 250.72 g/mol [19], represents a homologous series member with an extended ether chain. This additional ethylene glycol unit significantly alters the compound's physicochemical properties, increasing molecular weight and introducing additional flexibility that typically results in lower melting points and modified solubility characteristics.
Positional isomers provide another important comparison. While specific data for 1-(2-chloroethoxy)naphthalene is limited, the general principles of naphthalene substitution suggest that the 1-position isomer would exhibit different electronic properties due to the distinct environment of the 1-position versus the 2-position on the naphthalene ring system [20]. The 1-position is more sterically hindered and shows different electronic density, potentially affecting both reactivity and stability profiles.
Comparative analysis with simpler chloroethoxy compounds reveals fundamental structure-activity relationships. The compound 2-(2-chloroethoxy)ethanol, with molecular formula C4H9ClO2, shares the chloroethoxy functionality but lacks the aromatic stabilization provided by the naphthalene ring [21]. This simple analog demonstrates the intrinsic properties of the chloroethoxy group without aromatic influence, showing higher volatility and different thermal decomposition patterns.
Benzene-based analogs such as (2-chloroethoxy)benzene provide intermediate complexity between simple aliphatic chloroethoxy compounds and the naphthalene derivative. These compounds typically show enhanced stability compared to aliphatic analogs due to aromatic stabilization, but reduced stability compared to naphthalene derivatives due to the smaller aromatic system and reduced delocalization energy [22].
| Compound | Molecular Formula | Molecular Weight | Key Distinguishing Features |
|---|---|---|---|
| 2-(2-Chloroethoxy)naphthalene | C12H11ClO | 206.67 | Base compound with single chloroethoxy chain |
| 2-[2-(2-Chloroethoxy)ethoxy]naphthalene | C14H15ClO2 | 250.72 | Extended ether chain, increased flexibility |
| 1-(Chloromethyl)naphthalene | C11H9Cl | 176.64 | Shorter alkyl chain, different reactivity |
| 2-Ethoxynaphthalene | C12H12O | 172.22 | No chlorine, reduced electrophilicity |
| Benzyl 2-naphthyl ether | C17H14O | 234.29 | Benzyl instead of chloroethyl group |
The thermal stability comparison reveals interesting trends. Compounds with shorter alkyl chains or fewer heteroatoms generally show higher thermal stability. 2-(Chloromethyl)naphthalene, with its single carbon bridge, exhibits different thermal decomposition pathways compared to the chloroethoxy analog [23] [24]. The additional methylene group in 2-(2-Chloroethoxy)naphthalene provides more conformational flexibility but also introduces additional sites for thermal degradation.
Solubility comparisons demonstrate the influence of substituent polarity and size. The compound 2-ethoxynaphthalene, lacking the chlorine atom, shows different solubility characteristics due to reduced polarity [3] [5]. The chlorine substitution in 2-(2-Chloroethoxy)naphthalene enhances interactions with polar solvents while maintaining compatibility with nonpolar media, creating a broader solubility profile than purely hydrocarbon analogs.
Reactivity comparisons highlight the unique dual functionality of 2-(2-Chloroethoxy)naphthalene. Unlike simple naphthalene ethers, the chlorine atom provides a reactive site for nucleophilic substitution reactions . Compared to chloromethyl naphthalenes, the additional methylene group affects both the electronics and sterics of nucleophilic displacement reactions, generally favoring SN2 mechanisms due to reduced steric hindrance.
The electronic effects of different substituents create varying degrees of activation or deactivation of the naphthalene ring system. Electron-donating groups like alkoxy substituents activate the ring toward electrophilic substitution, while electron-withdrawing effects of the chlorine atom provide some deactivation [14]. The balance of these effects in 2-(2-Chloroethoxy)naphthalene creates intermediate reactivity compared to purely activating or deactivating analogs.
Stability comparisons with analogous compounds reveal that the chloroethoxy group provides moderate stability under most conditions. Compounds with more reactive substituents, such as those containing leaving groups other than chloride, typically show reduced stability [25]. Conversely, compounds with less reactive substituents, such as simple alkyl ethers, demonstrate enhanced stability but reduced synthetic utility.
Environmental fate and degradation pathways also vary significantly among chloroethoxy compounds. The naphthalene core provides resistance to biodegradation compared to simpler aromatic or aliphatic analogs [26]. However, the chloroethoxy substituent can undergo hydrolysis or enzymatic cleavage, potentially leading to formation of naphthol derivatives and chlorinated byproducts.
The comparative analysis reveals that 2-(2-Chloroethoxy)naphthalene occupies a unique position within the family of chloroethoxy compounds, combining the stability and aromatic character of naphthalene with the reactivity and polarity of the chloroethoxy functional group [6]. This combination creates a compound with versatile chemical properties suitable for various synthetic applications while maintaining reasonable stability under normal handling conditions.
Physical property trends across the series show that increasing molecular weight and polar surface area generally correlate with higher boiling points and lower volatility [27] [28]. The viscosity of related compounds follows similar trends, with longer chain analogs and those with greater conformational flexibility typically exhibiting higher viscosity values [28] [29].